molecular formula C12H24N4OS2 B4846633 N-cyclohexyl-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide

N-cyclohexyl-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide

Cat. No. B4846633
M. Wt: 304.5 g/mol
InChI Key: ACLFWXRKLDWBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide, commonly known as CMH, is a compound that has been extensively studied for its potential therapeutic applications. CMH belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of CMH is not fully understood. However, several studies have suggested that CMH exerts its biological effects through the inhibition of ribonucleotide reductase (RR), an enzyme that is involved in DNA synthesis. Inhibition of RR results in the depletion of intracellular deoxynucleoside triphosphate (dNTP) pools, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CMH has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CMH inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMH has also been reported to exhibit antiviral activity against several viruses, including HIV-1, hepatitis B virus, and dengue virus. In addition, CMH has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMH is its broad-spectrum activity against various types of cancer cells and viruses. In addition, CMH has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of CMH is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CMH. One area of interest is the development of new analogs of CMH with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of CMH and its potential use in the treatment of various diseases. Finally, studies are needed to investigate the potential use of CMH in combination with other therapeutic agents to enhance its efficacy.

Scientific Research Applications

CMH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, CMH has been reported to have neuroprotective and anti-inflammatory effects. Several studies have investigated the potential use of CMH in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.

properties

IUPAC Name

1-cyclohexyl-3-(3-methoxypropylcarbamothioylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4OS2/c1-17-9-5-8-13-11(18)15-16-12(19)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLFWXRKLDWBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NNC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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